2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione
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Overview
Description
2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione is a synthetic organic compound characterized by the presence of an adamantyl group, a trifluoromethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule .
Scientific Research Applications
2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantyl group but differ in their functional groups and reactivity.
Trifluoromethyl ketones: Compounds like trifluoroacetophenone and trifluoromethylbenzene have similar trifluoromethyl groups but lack the adamantyl moiety.
Uniqueness
2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to the combination of the adamantyl, trifluoromethyl, and phenyl groups within a single molecule. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H21F3O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C20H21F3O2/c21-20(22,23)18(25)16(17(24)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14,16H,6-11H2 |
InChI Key |
PTPGUPXRGOETLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=CC=C4)C(=O)C(F)(F)F |
Origin of Product |
United States |
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